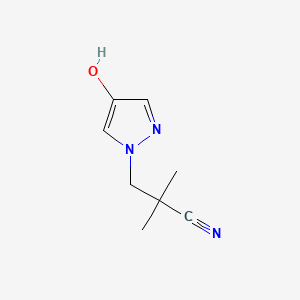
3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile is an organic compound that features a pyrazole ring substituted with a hydroxy group and a nitrile group attached to a dimethylpropane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile typically involves the reaction of 4-hydroxy-1H-pyrazole with 2,2-dimethylpropanenitrile under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxy group, facilitating the nucleophilic attack on the nitrile group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography or crystallization may also be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Alkyl halides, tosylates, or other electrophiles in the presence of a base
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of various substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with the target molecules, influencing their function and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-1H-pyrazole: A simpler analog with similar reactivity but lacking the nitrile and dimethylpropane groups.
2,2-Dimethylpropanenitrile: A compound with a similar nitrile group but without the pyrazole ring.
3-(4-Hydroxy-1H-pyrazol-1-yl)propanoic acid: A structurally related compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile is unique due to the combination of the hydroxy-substituted pyrazole ring and the nitrile group attached to a dimethylpropane backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-(4-hydroxypyrazol-1-yl)-2,2-dimethylpropanenitrile |
InChI |
InChI=1S/C8H11N3O/c1-8(2,5-9)6-11-4-7(12)3-10-11/h3-4,12H,6H2,1-2H3 |
Clave InChI |
XTMNEEADNUVUTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1C=C(C=N1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















